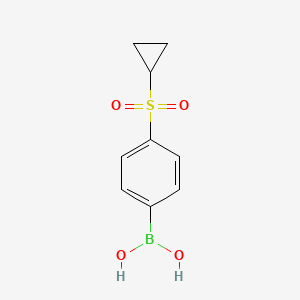

4-(Cyclopropylsulfonyl)phenylboronic acid

描述

Overview of Organoboron Compounds and Boronic Acids in Chemical Research

Organoboron compounds are defined by the presence of a carbon-boron bond and represent a diverse and highly utilized class of reagents in chemical synthesis. chemicalbook.com Boronic acids, with the general structure R–B(OH)₂, are a prominent subclass of organoboranes, valued for their unique chemical characteristics and versatility. nih.gov

The history of boronic acids dates back to 1860, when Edward Frankland reported the first synthesis of ethylboronic acid. nih.govnih.gov This was achieved through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), followed by oxidation. nih.gov For many years, the chemistry of these compounds remained relatively unexplored. chemicalbook.com

A significant turning point came with the discovery of the hydroboration reaction by H.C. Brown, a development that provided a straightforward route to organoboranes and dramatically expanded their synthetic utility. chemicalbook.com The subsequent evolution of organoboron chemistry has been marked by the development of landmark processes that are now fundamental to modern synthesis. These include the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which efficiently forms carbon-carbon bonds, as well as the Chan-Lam coupling and the Petasis reaction. chemicalbook.comresearchgate.net These methodologies have transformed the construction of complex molecules, finding widespread application in the pharmaceutical and agrochemical industries. chemicalbook.com

Boronic acids are indispensable tools in modern organic synthesis due to their stability, low toxicity, and versatile reactivity. researchgate.net They are most famously utilized as key building blocks in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of C-C bonds between aryl, vinyl, or alkyl groups. researchgate.netresearchgate.net This reaction's tolerance for a wide range of functional groups has made it a cornerstone of complex molecule synthesis. nih.gov

Beyond their role as reagents in transition metal-catalyzed reactions, boronic acids are emerging as effective catalysts themselves. chemicalbook.comnih.gov The concept of boronic acid catalysis (BAC) leverages their ability to form reversible covalent bonds with hydroxyl groups. nih.gov This allows for the activation of alcohols and carboxylic acids under mild conditions, promoting reactions such as amidation, cycloadditions, and Friedel-Crafts-type alkylations with high atom economy. chemicalbook.comnih.gov Furthermore, their ability to bind reversibly with diols is exploited in the design of sensors for saccharides and other biological molecules. chemicalbook.com

Boronic acids are broadly classified based on the nature of the organic group (R) attached to the boron atom. The primary categories include alkyl-, alkenyl-, alkynyl-, and arylboronic acids. nih.gov

Arylboronic acids, the class to which 4-(Cyclopropylsulfonyl)phenylboronic acid belongs, possess specific structural features that dictate their reactivity. The central boron atom is sp²-hybridized and possesses a vacant p orbital, rendering it a Lewis acid. nih.gov This boron atom is bonded to an aryl group and two hydroxyl groups, arranged in a trigonal planar geometry. nih.gov In the solid state, arylboronic acids often form dimeric structures through hydrogen bonding between the hydroxyl groups. nih.gov A key characteristic is their pKa, which is typically around 9 but can be significantly influenced by substituents on the aryl ring. nih.govresearchgate.net Electron-withdrawing groups tend to decrease the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect. researchgate.net

Defining the Research Niche of this compound

Within the vast family of arylboronic acids, specific derivatives are synthesized and studied to achieve tailored properties. This compound is one such compound, designed to combine the functionalities of a phenylboronic acid with a cyclopropylsulfonyl group.

The primary rationale for incorporating a cyclopropylsulfonyl group onto a phenylboronic acid is to modulate the electronic properties of the molecule. Sulfonyl (–SO₂R) and sulfonamide (–SO₂NHR) groups are potent electron-withdrawing groups (EWGs). nih.gov The introduction of a strong EWG to the phenyl ring significantly lowers the pKa of the boronic acid. nih.gov

This pKa reduction is highly desirable for certain applications. For instance, in boronate affinity chromatography, a lower pKa allows the ligand to bind effectively with cis-diol-containing analytes (like glycoproteins and catechols) at neutral or slightly acidic pH, which is crucial for the stability of many biological molecules. nih.gov Standard phenylboronic acid, with a pKa of ~8.8, is less effective under these conditions. nih.govsemanticscholar.org The sulfonyl group enhances the Lewis acidity of the boron center, facilitating the formation of the tetrahedral boronate complex required for binding. nih.gov Furthermore, sulfonamide boronic acids have been investigated as potent inhibitors of enzymes like β-lactamases, where the sulfonamide group can form key hydrogen bonding interactions within the enzyme's active site, mimicking interactions made by traditional carboxamide groups in antibiotics. nih.govnih.gov

The effect of the sulfonyl substituent on the acidity of the boronic acid becomes clear when compared to other phenylboronic acid derivatives. The electron-withdrawing strength of the substituent directly correlates with a decrease in the pKa value. A comparative analysis of pKa values for various para-substituted phenylboronic acids highlights the significant impact of the sulfonyl and sulfonamide moieties.

| Compound | Para-Substituent | pKa Value |

|---|---|---|

| Phenylboronic acid | -H | 8.8 ± 0.1 |

| 4-Carboxyphenylboronic acid | -COOH | ~8.0 |

| 4-(N-allylsulfamoyl)phenylboronic acid | -SO₂NHCH₂CH=CH₂ | 7.4 ± 0.1 |

| 4-Nitrophenylboronic acid | -NO₂ | 7.1 |

| 4-(3-butenesulfonyl)phenylboronic acid | -SO₂(CH₂)₂CH=CH₂ | 7.1 ± 0.1 |

Data sourced from Liu, X. et al. (2007) and other studies. nih.gov

As the data indicates, the unsubstituted phenylboronic acid has the highest pKa. The weakly electron-withdrawing carboxyl group lowers the pKa moderately. nih.gov In contrast, the sulfonamide and sulfonyl groups, similar in electronic effect to the cyclopropylsulfonyl group, induce a substantial decrease in pKa, lowering it by 1.4 to 1.7 pH units. nih.gov Their effect is comparable to that of the very strong electron-withdrawing nitro group, demonstrating the rationale for their use in creating arylboronic acids with enhanced acidity for specialized applications. nih.gov

Comparative Analysis with Related Phenylboronic Acid Derivatives

4-(Isopropylsulfonyl)phenylboronic acid

This compound is a close structural analog where the cyclopropyl (B3062369) group is replaced by an isopropyl group. The isopropyl group is larger and less strained than the cyclopropyl ring. While both are alkylsulfonyl substituents, the difference in the alkyl group can affect the steric hindrance around the sulfonyl and boronic acid groups, potentially influencing reaction kinetics in synthetic applications. Like its cyclopropyl counterpart, it serves as a reagent in organic synthesis for introducing a sulfonyl-containing aromatic ring into larger molecules.

Phenylboronic acid

Phenylboronic acid is the parent compound of this family and is extensively used in organic synthesis. wikipedia.org It is a foundational reagent for the Suzuki-Miyaura coupling reaction, providing a simple phenyl group. researchgate.netwikipedia.org Its applications are broad, ranging from the synthesis of polymers and advanced materials to being a cornerstone in the development of pharmaceuticals. nih.govnih.gov Furthermore, the ability of the boronic acid moiety to reversibly bind with diols forms the basis for its use in sensors for carbohydrates, in drug delivery systems, and for bioconjugation. wikipedia.orgnih.gov The absence of a substituent at the para-position makes it a baseline for understanding the electronic and steric effects of groups like cyclopropylsulfonyl.

4-(Fluorosulfonyl)phenylboronic acid

This derivative features a fluorosulfonyl group (-SO₂F) instead of an alkylsulfonyl group. The fluorosulfonyl group is a highly reactive electrophile, often utilized in covalent inhibitor design and chemical biology as a "warhead" that can form stable covalent bonds with specific amino acid residues (like tyrosine or lysine) on proteins. nih.gov This contrasts sharply with the relatively inert nature of the cyclopropylsulfonyl group. Therefore, 4-(Fluorosulfonyl)phenylboronic acid is primarily explored in the context of creating chemical probes and covalent drugs, a research area distinct from the typical cross-coupling applications of this compound.

Research Trajectories and Future Outlook for this compound

The research trajectory for this compound is strongly tied to the broader advancements in medicinal chemistry and organic synthesis. Its primary role as a synthetic intermediate suggests that its importance will grow in line with the demand for novel, structurally complex drug candidates.

Key Research Directions:

Drug Discovery: The cyclopropylsulfonylphenyl motif is being incorporated into various molecular scaffolds to explore its potential in modulating biological activity. The compound serves as a key building block for synthesizing libraries of new chemical entities for screening against various therapeutic targets. Its utility in constructing biaryl sulfone derivatives is particularly relevant, as this class of compounds has shown promise as antagonists for receptors like the histamine (B1213489) H3 receptor and as novel kinase inhibitors.

Optimization of Cross-Coupling Reactions: Ongoing research focuses on developing more efficient and sustainable catalytic systems for Suzuki-Miyaura and other cross-coupling reactions. This includes the use of novel palladium catalysts and ligands that can improve yields, reduce reaction times, and tolerate a wider range of functional groups, further enhancing the utility of reagents like this compound. audreyli.comnih.gov

Materials Science: While less common, boronic acids are used in the development of functional materials, such as covalent organic frameworks (COFs) and polymers for sensing applications. bohrium.com The specific properties imparted by the cyclopropylsulfonyl group could be exploited in the design of specialized materials with unique electronic or binding characteristics.

The future outlook for this compound appears robust. As the tools of drug discovery become more sophisticated, the demand for unique and precisely functionalized building blocks will continue to increase. The compound's ability to introduce a desirable chemical motif makes it a valuable commodity in the ongoing quest for new and improved pharmaceuticals. Further research will likely focus on expanding its applications in novel synthetic methodologies and potentially exploring its own intrinsic biological properties.

Structure

2D Structure

属性

IUPAC Name |

(4-cyclopropylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4,9,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSBXFAHOTXNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673758 | |

| Record name | [4-(Cyclopropanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-07-9 | |

| Record name | B-[4-(Cyclopropylsulfonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Cyclopropanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cyclopropylsulfonyl Phenylboronic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. ias.ac.in For 4-(Cyclopropylsulfonyl)phenylboronic acid, two primary retrosynthetic disconnections guide the synthetic strategy.

The first key disconnection is at the carbon-boron (C-B) bond of the phenylboronic acid. This approach suggests that the boronic acid group can be introduced onto a pre-existing phenyl ring that already bears the cyclopropylsulfonyl group. This disconnection leads to a precursor such as 1-bromo-4-(cyclopropylsulfonyl)benzene, which can then undergo borylation.

The second major disconnection is at the sulfur-carbon (S-C) bond of the cyclopropylsulfonyl group. This strategy involves forming the sulfonyl group on a phenylboronic acid derivative, such as 4-aminophenylboronic acid. This requires a reactive form of cyclopropanesulfonic acid, like cyclopropanesulfonyl chloride, to form the sulfonamide or sulfone linkage. youtube.com Both strategies present viable pathways to the target molecule, with the choice depending on the specific reaction conditions and intermediate stability.

Synthetic Routes to the Phenylboronic Acid Core

The formation of the arylboronic acid is a cornerstone of many synthetic pathways for this class of compounds. This transformation is typically achieved by converting an aryl halide into a reactive organometallic intermediate, which is then trapped with a boron electrophile.

Grignard Reagent-Mediated Boronation

A widely employed method for synthesizing arylboronic acids involves the use of Grignard reagents. libretexts.org This process begins with the reaction of an aryl halide, such as 1-bromo-4-(cyclopropylsulfonyl)benzene, with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to form the corresponding arylmagnesium halide. libretexts.orgresearchgate.net This Grignard reagent, which features a nucleophilic carbon atom, is then reacted with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. google.com

The reaction must be carefully controlled, often at low temperatures (e.g., -78 °C), to prevent multiple additions of the Grignard reagent to the borate, which would lead to undesired byproducts. google.com The initial product is a boronate ester, which is subsequently hydrolyzed to yield the final boronic acid. While effective, the presence of the sulfonyl group can sometimes complicate Grignard reagent formation, requiring careful optimization of reaction conditions.

Table 1: General Conditions for Grignard-Mediated Boronation

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Grignard Formation | Aryl Halide, Mg turnings, THF or Et₂O | Formation of Arylmagnesium Halide |

| 2. Borylation | Trialkyl borate (e.g., B(OMe)₃), -78 °C | Introduction of the boronate ester |

Lithiation and Boronate Formation

An alternative to the Grignard route is directed ortho-lithiation, followed by borylation. google.comuwindsor.ca This method is particularly useful when the substituent on the aromatic ring can direct the deprotonation to an adjacent position. In the context of this compound synthesis, a precursor like phenyl cyclopropyl (B3062369) sulfone could be used. The sulfonyl group is a meta-directing group in electrophilic aromatic substitution, but in directed ortho-metalation, it can direct lithiation to the ortho position.

The reaction typically employs a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), at low temperatures. bris.ac.uk The resulting aryllithium intermediate is then quenched with a boron electrophile, such as triisopropyl borate, to form a lithium boronate complex. nih.gov Subsequent acidic workup liberates the boronic acid. This method offers an alternative pathway that avoids the preparation of aryl halides. google.com

Hydrolysis of Boronic Esters and Trifluoroborates

Both the Grignard and lithiation methods typically yield boronate esters as the initial product. nih.gov These esters, particularly pinacol (B44631) esters, are often more stable and easier to purify by chromatography than the corresponding boronic acids. nih.goved.ac.uk Therefore, the final step in these synthetic sequences is the hydrolysis of the boronic ester to the free boronic acid.

This conversion can be achieved under various conditions. A common method involves acidic hydrolysis, for example, by stirring the ester in a biphasic mixture with an aqueous acid like HCl. acs.org Alternatively, transesterification with other boronic acids or oxidative cleavage with reagents like sodium periodate (B1199274) can be employed. nih.govresearchgate.net Organotrifluoroborate salts, another stable derivative, can also be hydrolyzed back to boronic acids, sometimes simply with silica (B1680970) gel. nih.gov The choice of method depends on the stability of the target molecule and the other functional groups present. semanticscholar.org

Introduction of the Cyclopropylsulfonyl Group

An alternative synthetic strategy involves attaching the cyclopropylsulfonyl group to a pre-formed phenylboronic acid scaffold. This approach often starts with a functionalized phenylboronic acid, such as 4-aminophenylboronic acid or 4-hydroxyphenylboronic acid, and couples it with a reactive cyclopropanesulfonic acid derivative.

Synthesis of Cyclopropylsulfonic Acid Precursors

A key reagent for introducing the cyclopropylsulfonyl moiety is cyclopropanesulfonyl chloride. This precursor can be synthesized through a multi-step process. One common route begins with the formation of cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium. chemicalbook.comsigmaaldrich.com This Grignard reagent is then reacted with sulfur dioxide (SO₂) to form a magnesium sulfinate salt. Subsequent treatment with a chlorinating agent, such as N-chlorosuccinimide (NCS), yields the desired cyclopropanesulfonyl chloride. chemicalbook.com

Table 2: Synthesis of Cyclopropanesulfonyl Chloride

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | Cyclopropylmagnesium bromide | SO₂, THF | Cyclopropanesulfinate salt |

Once obtained, cyclopropanesulfonyl chloride can be reacted with an appropriate nucleophile on the phenylboronic acid core. For instance, its reaction with 4-aminophenylboronic acid in the presence of a base would yield 4-(N-cyclopropylsulfamoyl)phenylboronic acid, a close analog of the target compound.

Coupling Strategies for Sulfonyl Group Introduction

The incorporation of the cyclopropylsulfonyl group onto the phenyl ring is a critical phase in the synthesis of the target compound. The primary strategies involve either the direct formation of the carbon-sulfur bond on a pre-functionalized phenyl ring or the construction of the sulfone from a sulfur-containing precursor. These methods are chosen based on the availability of starting materials and compatibility with other functional groups.

Sulfonylation Reactions

A prominent method for forming the aryl sulfone bond is through palladium-catalyzed cross-coupling reactions, analogous to the well-known Suzuki-Miyaura coupling. chemrevlett.com In this approach, an aryl boronic acid (or its ester) is coupled with a suitable sulfonylating agent, such as an arylsulfonyl chloride. chemrevlett.com This strategy allows for the direct formation of the C-S bond.

The reaction typically employs a palladium catalyst, such as palladium(II) chloride, in the presence of a base. chemrevlett.com The choice of solvent and base is crucial for achieving high yields. For instance, a binary solvent system like acetone/water with a base like potassium carbonate has been found to be effective. chemrevlett.com A proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the arylsulfonyl chloride, followed by transmetalation with the aryl boronic acid and subsequent reductive elimination to yield the diaryl sulfone. chemrevlett.com

Table 1: General Conditions for Suzuki-Type Sulfonylation

| Component | Example | Role |

| Aryl Boron Compound | Phenylboronic acid | Source of the aryl group |

| Sulfonylating Agent | p-Toluenesulfonyl chloride | Source of the sulfonyl group |

| Catalyst | Palladium(II) chloride (PdCl₂) | Facilitates the C-S bond formation |

| Base | Potassium carbonate (K₂CO₃) | Activates the boronic acid |

| Solvent System | Acetone/Water | Reaction medium |

This method offers a powerful tool for creating unsymmetrical diaryl sulfones with high efficiency. chemrevlett.com

Functionalization of Brominated Precursors

An alternative and widely used strategy begins with a brominated aromatic precursor, such as 4-bromobenzenesulfonyl chloride. nih.gov This approach builds the cyclopropylsulfonyl moiety on the ring before the introduction of the boronic acid group. The bromine atom serves as a handle for the subsequent borylation step.

The synthesis can proceed in two main steps:

Sulfonamide/Sulfone Formation : The starting material, 4-bromobenzenesulfonyl chloride, is reacted with a nucleophile. For example, reaction with cyclopropylamine (B47189) in the presence of a base like triethylamine (B128534) yields N-cyclopropyl-4-bromobenzenesulfonamide. nih.gov

Oxidation (if necessary) : If starting from a thioether, an oxidation step is required. For instance, 4-bromobenzenethiol can be alkylated and then oxidized using an agent like 3-chloroperoxybenzoic acid to form the corresponding sulfone. nih.gov

This pathway effectively installs the desired sulfonyl group while retaining the bromine atom, which is essential for the final fragment assembly. nih.gov

Convergence of Fragments: Final Assembly of this compound

The final and crucial step in the synthesis is the conversion of the aryl bromide into the boronic acid. This transformation is a classic example of fragment convergence, where the phenylsulfonyl portion is coupled with the boron moiety. The most common method involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester. nih.govnih.gov

Starting with a precursor like N-cyclopropyl-4-bromobenzenesulfonamide or 4-bromophenyl cyclopropyl sulfone, the reaction proceeds as follows:

The aryl bromide is dissolved in a dry, aprotic solvent system (e.g., a mixture of THF and toluene) and cooled to a low temperature, typically -78 °C. nih.gov

An organolithium reagent, most commonly n-butyllithium, is added slowly. This performs a lithium-halogen exchange, replacing the bromine atom with lithium to form a highly reactive aryllithium intermediate. nih.gov

A borate ester, such as triisopropyl borate, is added to the solution. The nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester. nih.gov

The reaction is quenched with water or a mild acid during workup. This hydrolyzes the resulting borate complex to yield the final this compound. nih.gov

This method is highly effective but requires strictly anhydrous conditions and low temperatures to prevent side reactions. nih.gov

Synthetic Strategies for Boronic Esters of this compound

Boronic acids are often converted into boronic esters for several reasons, including enhanced stability, easier purification, and improved handling for subsequent reactions like Suzuki-Miyaura cross-couplings. nih.gov The formation of these esters is typically a straightforward condensation reaction.

Pinacol Ester Formation

The most common boronic ester derivative is the pinacol ester, formally named a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. wiley-vch.de This derivative is favored due to its high stability and crystallinity. The synthesis of this compound pinacol ester involves the direct reaction of the boronic acid with pinacol. researchgate.net

The reaction is an esterification where the two hydroxyl groups of pinacol condense with the boronic acid, releasing two molecules of water. To drive the equilibrium towards the product, the reaction is often carried out in a solvent that allows for the removal of water, for example, by azeotropic distillation. The resulting pinacol ester is a stable, solid compound that is readily purified by standard techniques like recrystallization or chromatography. sigmaaldrich.comclearsynth.com

Table 2: Synthesis of the Pinacol Ester Derivative

| Reactant 1 | Reactant 2 | Product |

| This compound | Pinacol | 2-(4-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Other Boronic Ester Derivatives

Besides pinacol, other diols can be used to form different boronic esters. A notable example is the formation of a bicyclic boronate complex with diethanolamine (B148213). vt.edu These diethanolamine boronate esters are often highly crystalline, stable solids that are easily isolated. vt.edu

The formation can be achieved by reacting the boronic acid with diethanolamine. vt.edu A key advantage of the diethanolamine ester is that the free boronic acid can be regenerated under very mild acidic conditions, which is useful when the target molecule contains sensitive functional groups. vt.edu This transesterification provides a practical method for the protection and purification of boronic acids. vt.edu

Challenges and Optimization in Synthetic Pathways

The synthetic pathway to this compound is not without its obstacles. Researchers have identified several key challenges that can impact the efficiency and success of the synthesis. These challenges primarily revolve around the stability of the boronic acid group under certain reaction conditions and the potential for side reactions.

A significant challenge in the synthesis of phenylboronic acids bearing electron-withdrawing groups, such as a sulfonyl group, is the propensity for deboronation. This undesired side reaction involves the cleavage of the carbon-boron bond, leading to the formation of the corresponding arene (cyclopropylsulfonylbenzene in this case) and a loss of the desired product. Attempts to synthesize sulfonyl-phenylboronic acids through the oxidation of corresponding sulfide (B99878) or sulfonyl chloride precursors have been reported to be unsuccessful due to this deboronation, which can be accompanied by the formation of phenol (B47542) byproducts. organic-chemistry.org

To circumvent the issue of deboronation and achieve a successful synthesis, optimization of the reaction conditions is paramount. A common and effective strategy is the use of the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent. In the case of this compound, the precursor of choice is typically N-cyclopropyl-4-bromobenzenesulfonamide.

The optimization of the Miyaura borylation for this specific substrate involves careful consideration of the catalyst, base, and solvent system.

Catalyst Selection: A variety of palladium catalysts can be employed for the Miyaura borylation. Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with a suitable phosphine (B1218219) ligand, such as tricyclohexylphosphine (B42057) (PCy₃) or XPhos. The choice of ligand can significantly influence the reaction's efficiency by stabilizing the palladium catalyst and facilitating the catalytic cycle.

Base Optimization: The selection of the base is critical to the success of the Miyaura borylation. A weak base is generally preferred to avoid promoting undesired side reactions, including the Suzuki-Miyaura cross-coupling of the newly formed boronic ester with the starting aryl halide. Potassium acetate (KOAc) is a commonly used base that has proven effective in many Miyaura borylation reactions. alfa-chemistry.com More recently, the use of lipophilic bases like potassium 2-ethylhexanoate (B8288628) has been shown to improve reaction rates and yields, even at lower temperatures. organic-chemistry.org

Reaction Temperature: Temperature control is another crucial parameter for optimizing the synthesis. While many Miyaura borylations are conducted at elevated temperatures (e.g., 80-100 °C), lower temperatures can be beneficial in minimizing side reactions, particularly deboronation. The use of highly active catalyst systems may allow the reaction to proceed efficiently at milder temperatures.

Purification Strategies: The purification of the final this compound or its pinacol ester derivative is essential to remove byproducts and unreacted starting materials. Common purification techniques include:

Recrystallization: This method is effective for obtaining highly pure crystalline products.

Chromatography: Column chromatography using silica gel or alumina (B75360) can be employed to separate the desired product from impurities.

Derivatization: In some cases, the crude boronic acid can be converted into a more easily purifiable derivative, which is then hydrolyzed back to the pure boronic acid.

By carefully selecting the starting materials and optimizing the reaction conditions, particularly the catalyst, base, and temperature, the challenges associated with the synthesis of this compound can be effectively overcome, leading to a robust and efficient synthetic pathway.

Table of Reaction Parameters for Miyaura Borylation of N-cyclopropyl-4-bromobenzenesulfonamide

| Parameter | Condition | Purpose | Potential Challenge | Optimization Strategy |

| Catalyst | Palladium(II) acetate / XPhos | To catalyze the C-B bond formation | Catalyst deactivation | Use of robust ligands, inert atmosphere |

| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boronic ester group | Incomplete reaction | Use of a slight excess of the reagent |

| Base | Potassium Acetate (KOAc) | To activate the diboron reagent | Side reactions (e.g., Suzuki coupling) | Use of a weak, non-nucleophilic base |

| Solvent | Dioxane or Toluene | To dissolve reactants and facilitate reaction | Low solubility of reactants | Choice of an appropriate aprotic solvent |

| Temperature | 80-100 °C | To ensure a reasonable reaction rate | Deboronation, byproduct formation | Lowering temperature with a more active catalyst |

Reactivity and Mechanistic Investigations of 4 Cyclopropylsulfonyl Phenylboronic Acid

Boronic Acid Reactivity in Organic Transformations

Arylboronic acids are versatile reagents in organic chemistry, primarily due to the unique electronic properties of the boronic acid moiety, -B(OH)₂. acs.org Their reactivity is characterized by a complex interplay of Lewis acidity, susceptibility to nucleophilic attack, and the ability to form various derivatives such as esters and anhydrides.

Lewis Acidity and Interactions with Nucleophiles

Boronic acids are generally classified as mild Lewis acids, a characteristic stemming from the electron-deficient boron atom which possesses a vacant p-orbital. beilstein-journals.orgnih.gov This allows them to accept a pair of electrons from a Lewis base. In aqueous solutions or in the presence of nucleophiles like hydroxide (B78521) ions, 4-(cyclopropylsulfonyl)phenylboronic acid can accept a hydroxide ion to form a more nucleophilic tetrahedral hydroxyboronate species. libretexts.orgresearchgate.net This equilibrium is crucial for many of its subsequent reactions.

The interaction is not limited to simple hydroxides. Boronic acids can form reversible covalent bonds with a variety of biological nucleophiles, including the hydroxyl groups of saccharides and the side chains of amino acids like serine. libretexts.orgnih.govrsc.org The Lewis acidity of an arylboronic acid is significantly influenced by the substituents on the aromatic ring. nih.gov For this compound, the potent electron-withdrawing nature of the sulfonyl group is expected to increase the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack compared to phenylboronic acid itself. libretexts.orgresearchgate.net Studies have shown that boronic acids can interact with nucleophiles in two primary ways: as a Lewis acid, forming a tetrahedral adduct with the boron atom, or as a Brønsted acid, participating in hydrogen bonding via its -B(OH)₂ hydroxyl groups. arkat-usa.orgresearchgate.net

Formation of Boronic Esters and Anhydrides

A hallmark of boronic acid reactivity is the formation of boronic esters through condensation with alcohols, particularly 1,2- and 1,3-diols. rsc.orgmdpi.comorganic-chemistry.org This reaction is reversible and is fundamental to applications in sensing, drug delivery, and the creation of dynamic materials. mdpi.combeilstein-journals.org The mechanism of esterification is complex and can be influenced by pH. It is generally proposed that the reaction proceeds through the addition of the diol to the neutral, trigonal boronic acid. researchgate.netresearchgate.net

In the absence of diols, arylboronic acids like this compound can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. beilstein-journals.orgillinois.edu This is a common equilibrium state for solid boronic acids, and for many applications, such as Suzuki-Miyaura coupling, the boroxine (B1236090) form is often equally effective as the monomeric acid. illinois.edu

Protodeboronation Pathways and Stability Considerations

Protodeboronation is a significant side reaction in processes that utilize boronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. researchgate.net This reaction can diminish the yield of desired products in cross-coupling reactions and is a critical factor in the stability of boronic acids. acs.orgacs.org The propensity for protodeboronation is highly dependent on reaction conditions, especially pH, and the electronic nature of the aryl substituent. researchgate.net

Mechanistic studies have identified both acid-promoted and base-catalyzed pathways. acs.orgresearchgate.netnih.gov Base-catalyzed protodeboronation often proceeds via the formation of the tetrahedral arylboronate anion, which is more reactive towards protonolysis. acs.org The rate of protodeboronation can be influenced by the substituents on the aryl ring. While the process is general for a range of arylboronic acids with both electron-donating and electron-withdrawing groups, highly electron-deficient arylboronic acids can be particularly susceptible under certain conditions. acs.org The strong electron-withdrawing character of the cyclopropylsulfonyl group in this compound likely influences its stability profile, a key consideration for its use in synthesis.

Cross-Coupling Reactions Involving this compound

The primary synthetic utility of this compound lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds from aryl halides and arylboronic acids. researchgate.netbeilstein-journals.org The catalytic cycle generally involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

This compound serves as the organoboron nucleophile in this process, transferring the 4-(cyclopropylsulfonyl)phenyl moiety to the palladium catalyst during the transmetalation step. This allows for the synthesis of a diverse range of biaryl structures containing the cyclopropylsulfonyl group, a motif of interest in medicinal chemistry and materials science.

The electronic nature of the substituents on the arylboronic acid plays a critical role in the efficiency of the Suzuki-Miyaura coupling, primarily by affecting the transmetalation step. acs.org For an arylboronic acid to transfer its organic group to the palladium center, it must first be activated by a base to form a more nucleophilic boronate species.

The following table illustrates the expected trend in reactivity based on the electronic properties of the substituent on the phenylboronic acid in a typical Suzuki-Miyaura coupling with an aryl bromide.

| Boronic Acid Partner | Substituent on Phenyl Ring | Electronic Effect | Expected Relative Yield |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-Donating | High |

| Phenylboronic acid | -H | Neutral | Moderate-High |

| This compound | -SO₂-cPr | Electron-Withdrawing | Low-Moderate |

Note: The data in this table is illustrative and based on established principles of substituent effects in Suzuki-Miyaura coupling. acs.orgacs.org Actual yields can vary based on specific reaction conditions (catalyst, ligand, base, solvent, temperature).

Other Metal-Catalyzed Coupling Reactions

Beyond the Suzuki reaction, this compound can theoretically participate in other metal-catalyzed cross-coupling reactions. The Chan-Lam coupling, a copper-catalyzed method for forming carbon-heteroatom bonds, is particularly well-suited for electron-deficient boronic acids. nih.gov This reaction allows for the formation of aryl ethers, amines, and thioethers by coupling with alcohols, amines, and thiols, respectively. The electrophilicity of the boron atom in this compound facilitates the transmetalation step with the copper catalyst.

Heck coupling, which pairs aryl halides with alkenes, is another possibility, though in its oxidative variant, arylboronic acids can be used in place of aryl halides. mdpi.com

Beyond Cross-Coupling: Other Chemical Transformations

The boronic acid functional group is a versatile handle for various chemical transformations beyond the formation of carbon-carbon bonds.

Arylboronic acids can be readily oxidized to the corresponding phenols. This transformation is a valuable synthetic tool, providing a regioselective route to hydroxylated aromatic compounds. For this compound, this would yield 4-(cyclopropylsulfonyl)phenol. Several reagents can effect this oxidation, with aqueous hydrogen peroxide being one of the most common and environmentally benign. Other oxidants like sodium perborate (B1237305) and m-chloroperoxybenzoic acid (m-CPBA) are also highly effective. nih.gov The reaction mechanism generally involves the formation of a boronate intermediate which then undergoes rearrangement and hydrolysis. nih.gov

While the boronic acid group itself is not a leaving group for classical nucleophilic aromatic substitution, the carbon-boron bond can be subject to ipso-substitution reactions. Under certain conditions, the boronic acid moiety can be replaced by various nucleophiles, including halogens, nitro groups, and others, often mediated by metal catalysts or specific reagents. However, attempts to convert similar sulfonyl-substituted phenylboronic acids have sometimes resulted in deboronation or conversion to the corresponding phenol (B47542), especially under oxidative conditions. nih.gov

Mechanistic Elucidation via Experimental and Computational Approaches

The reactivity of this compound is largely dictated by the strong electron-withdrawing effect of the sulfonyl group. This effect lowers the pKa of the boronic acid compared to unsubstituted phenylboronic acid, making it a stronger Lewis acid. nih.gov This increased Lewis acidity can influence the equilibrium of boronate formation in solution, which is a critical step prior to transmetalation in the Suzuki-Miyaura catalytic cycle. wikipedia.org

Spectroscopic Characterization of Reaction Intermediates

The study of reaction mechanisms involving this compound has been facilitated by various spectroscopic techniques, which allow for the identification and characterization of transient intermediates. Spectroscopic studies, including ¹H NMR, ¹³C NMR, and mass spectrometry, have been instrumental in elucidating the stepwise mechanism of reactions such as the Suzuki-Miyaura cross-coupling. These studies have provided evidence for the key steps of the reaction, including oxidative addition, transmetalation, and reductive elimination.

In a typical Suzuki-Miyaura reaction, the initial palladium catalyst undergoes oxidative addition with an aryl halide. The resulting organopalladium complex then engages in transmetalation with this compound. Spectroscopic analysis can help to identify the palladium complexes formed during these stages. For instance, changes in the chemical shifts of the aromatic protons and carbons of the phenylboronic acid in ¹H and ¹³C NMR spectra can indicate the formation of a new bond to the palladium center.

Mass spectrometry is another powerful tool for identifying reaction intermediates. By analyzing the mass-to-charge ratio of ions in the reaction mixture, it is possible to detect the presence of transient species, such as the boronate complex formed during the transmetalation step.

While specific spectroscopic data for every intermediate involving this compound is not always detailed in general literature, the principles of these analytical techniques are consistently applied in mechanistic studies of similar organoboron compounds. The data obtained from these spectroscopic methods are crucial for constructing a complete picture of the reaction pathway.

Table 1: Spectroscopic Techniques for Intermediate Characterization

| Spectroscopic Technique | Information Gained |

| ¹H NMR | Provides information on the proton environment, indicating changes in the structure of the organic framework during the reaction. |

| ¹³C NMR | Reveals changes in the carbon skeleton of the molecule, confirming the formation of new carbon-carbon or carbon-metal bonds. |

| Mass Spectrometry | Allows for the determination of the molecular weight of intermediates, confirming their elemental composition. |

Transition State Analysis and Reaction Pathways

Computational studies, particularly using density functional theory (DFT) methods like B3LYP, have been pivotal in analyzing the transition states and reaction pathways of processes involving this compound. These theoretical investigations provide a molecular-level understanding of the reaction mechanism, complementing experimental findings.

For the Suzuki-Miyaura reaction, computational analyses have confirmed a four-step mechanism: oxidative addition, transmetalation, reductive elimination, and catalyst regeneration. A significant finding from these studies is that the transmetalation step is often the rate-determining step of the reaction.

These computational models allow for the visualization of the molecular orbitals involved in the bonding changes during the reaction. This analysis helps in understanding how the electronic properties of the substituents on the phenylboronic acid affect the stability of the transition state and, consequently, the reaction kinetics. A comprehensive review of computational studies on the Suzuki-Miyaura reaction further details the influence of ligands and bases on the reaction mechanism.

Table 2: Calculated Mechanistic Steps and Key Findings

| Mechanistic Step | Description | Key Computational Finding |

| Oxidative Addition | The palladium catalyst inserts into the aryl halide bond. | Generally a facile and exothermic step. |

| Transmetalation | The organic group is transferred from the boronic acid to the palladium complex. | Often the rate-determining step; the transition state is stabilized by the cyclopropylsulfonyl group. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated to form the biaryl product. | Typically a fast and irreversible step. |

| Catalyst Regeneration | The palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. | Essential for catalytic turnover. |

Role of the Cyclopropylsulfonyl Group in Reaction Mechanisms

The cyclopropylsulfonyl group at the para-position of the phenylboronic acid has a profound impact on the compound's reactivity, primarily through a combination of electronic and steric effects.

Electronic Effects: The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the two oxygen atoms double-bonded to the sulfur atom. This electron-withdrawing nature increases the Lewis acidity of the boron atom, making the boronic acid more susceptible to nucleophilic attack by the hydroxide or alkoxide base, which is a crucial step for the subsequent transmetalation. In the context of the Suzuki-Miyaura reaction, this activation of the boronic acid for transmetalation can lead to higher reaction rates. In contrast, the cyclopropyl (B3062369) group itself is considered a weak electron-donating group, which arises from the release of ring strain when it donates electrons. The interplay of these opposing electronic effects within the cyclopropylsulfonyl moiety results in a unique substituent that can effectively modulate the electronic properties of the phenyl ring.

Steric Effects: The cyclopropyl group is a bulky substituent, which introduces significant steric hindrance around the boronic acid functionality. This steric bulk can influence the regioselectivity of the reaction by directing the approach of the palladium catalyst. While in some cases, significant steric hindrance can slow down reaction rates, it can also be advantageous in controlling the formation of specific isomers in reactions where multiple products are possible.

Applications in Medicinal Chemistry and Biological Systems

Exploration of 4-(Cyclopropylsulfonyl)phenylboronic Acid in Drug Development

The journey of this compound in drug development is rooted in the broader success of boronic acid-containing drugs. The ability of the boron atom to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in enzymes and receptors is a key feature driving its therapeutic potential. This has led to its investigation in various therapeutic areas, leveraging its capacity for targeted molecular interactions.

The primary mechanism through which this compound and its analogs exert their biological effects is by targeting specific enzymes and receptors critical in disease pathways.

The boronic acid moiety is a well-established pharmacophore for enzyme inhibition. Phenylboronic acid derivatives have shown significant promise as inhibitors of various enzymes. nih.gov

One of the most notable applications of boronic acids is in the inhibition of proteasomes , large protein complexes that degrade unneeded or damaged proteins. The inhibition of proteasome activity can lead to cell cycle arrest and apoptosis, making it a valuable strategy in cancer therapy. nih.gov While specific studies on this compound as a proteasome inhibitor are not extensively documented in publicly available research, the general mechanism involves the boronic acid forming a stable, yet reversible, complex with the active site threonine of the proteasome.

Regarding Histone Deacetylases (HDACs) , which are crucial regulators of gene expression, their inhibition is another important anticancer strategy. While some HDAC inhibitors incorporate a zinc-binding group, the potential for boronic acids to interact with key residues in the active site is an area of ongoing research. However, current literature does not specifically implicate this compound as a direct HDAC inhibitor.

The interaction of boronic acids with receptors is another facet of their therapeutic potential. While direct modulation of specific receptors by this compound is not well-documented, the ability of phenylboronic acids to bind to saccharides, such as sialic acids which are often overexpressed on the surface of cancer cells, presents a mechanism for targeted drug delivery and cell recognition. nih.gov This interaction could be exploited to modulate receptor function indirectly.

The anticancer potential of phenylboronic acid derivatives is a major focus of research. nih.gov The mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular processes.

The primary proposed anticancer mechanism for boronic acid derivatives, such as the FDA-approved drug bortezomib, is proteasome inhibition, which disrupts protein homeostasis and leads to programmed cell death. nih.gov Phenylboronic acid derivatives can induce cell cycle arrest, particularly at the G2/M phase, and promote apoptosis. nih.gov While the specific mechanisms for this compound are yet to be fully elucidated, it is plausible that it shares similar pathways of action with other compounds in its class.

The challenge of antimicrobial resistance has spurred the search for new therapeutic agents. Phenylboronic acids have demonstrated potential as antibacterial agents, largely through the inhibition of β-lactamases. mdpi.comresearchgate.net This restores the efficacy of existing β-lactam antibiotics. Furthermore, some halogenated phenylboronic acids have shown direct antibacterial and antibiofilm activity against pathogenic bacteria. frontiersin.org The phenylboronic acid moiety itself is considered a potential antibacterial agent. frontiersin.org

The antiviral potential of boronic acid derivatives is a less explored area. However, the ability of these compounds to interact with viral enzymes or host factors essential for viral replication suggests a potential avenue for future research.

Targeting Enzymes and Receptors

Interaction Studies with Biomolecules

The therapeutic effects of this compound are underpinned by its interactions with various biomolecules. The boronic acid group can form reversible covalent bonds with diols, which are present in many biological molecules, including sugars and glycoproteins. nih.gov This property allows for specific targeting of cell surface carbohydrates, which can be exploited for drug delivery to cancer cells that overexpress certain sugars. nih.gov

Research Findings on this compound in Medicinal Chemistry Remain Limited to Synthetic Applications

An extensive review of available scientific literature reveals that the chemical compound this compound is documented almost exclusively as a reactant or building block in the synthesis of more complex molecules for medicinal chemistry research. Despite the broad interest in phenylboronic acids for various biomedical applications, this specific derivative has not been studied for the direct biological and therapeutic delivery applications outlined for other similar compounds.

Research into the direct applications of this compound is not available in the reviewed literature. Specifically, there are no published findings on its use in the following areas:

Emergent Biological Applications:Beyond its role as a chemical reactant, no emergent or novel biological applications for this compound have been reported.

Cell Delivery Systems

Phenylboronic acid-decorated nanoparticles are being explored as targeted drug and gene delivery systems. google.com The affinity of the phenylboronic acid moiety for sialic acid, which is often overexpressed on the surface of cancer cells, allows for specific targeting. google.com These nanovectors can encapsulate therapeutic agents and deliver them to the desired site. google.com

Furthermore, the pH-responsive nature of the boronic ester linkage has been harnessed to create nano-drug delivery systems that can release their payload in the acidic tumor microenvironment. sigmaaldrich.com However, specific research demonstrating the use of this compound in the design or application of such cell delivery systems is not currently available in the reviewed literature.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a compound. These studies involve systematically modifying the chemical structure and evaluating the impact on its efficacy.

Influence of the Cyclopropylsulfonyl Moiety on Biological Activity

The introduction of a sulfonyl or sulfonamide group onto the phenylboronic acid scaffold can significantly influence its electronic properties and, consequently, its biological activity. For instance, the synthesis of sulfonamide- and sulfonyl-phenylboronic acid modified silica (B1680970) phases has been shown to enhance boronate affinity in chromatography, particularly at physiological pH. nih.gov This is attributed to the electron-withdrawing nature of the sulfonyl and sulfonamide groups, which lowers the pKa of the boronic acid. nih.gov

The cyclopropyl (B3062369) group is a known bioisostere for other small alkyl or phenyl groups and can impact a molecule's conformation, lipophilicity, and metabolic stability. In the context of other classes of compounds, such as thromboxane (B8750289) A(2) receptor antagonists, the modification of a phenylsulfonylaminopyrrolidine core has led to potent inhibitors. nih.gov However, specific SAR studies detailing the precise influence of the cyclopropylsulfonyl moiety on the biological activity of this compound are not extensively documented in the available research.

Comparative SAR with Other Boronic Acid Derivatives

Comparative SAR studies provide valuable insights by contrasting the activity of a series of related compounds. For example, in the development of dipeptidyl peptidase (DPP) inhibitors, the SAR of N-alkyl Gly-boro-Pro derivatives was investigated, revealing that different cycloalkyl groups were preferred by different DPP enzymes. researchgate.net

Applications in Material Science and Sensing

Boronic Acid-Based Sensors

Boronic acids are extensively used in the design of chemical sensors, primarily for the detection of saccharides and other polyol-containing molecules. nih.govnih.gov This capability stems from the specific and reversible interaction between the boronic acid group and the cis-diol functionalities present in these analytes, leading to the formation of stable five- or six-membered cyclic boronate esters. nih.govnih.gov This binding event can be translated into a measurable signal, such as a change in fluorescence, color, or an electrochemical response. nih.govnih.gov The sensitivity and selectivity of these sensors can be tuned by modifying the chemical structure of the boronic acid, including the substituents on the phenyl ring. nih.govnih.gov

Homogeneous Assays

In homogeneous assays, the sensor molecule and the analyte are present in the same phase, typically in an aqueous solution. Many boronic acid-based sensors for homogeneous assays are designed by coupling a boronic acid recognition site with a fluorescent reporter group. acs.orgnih.gov A common mechanism for signal transduction is Photoinduced Electron Transfer (PET). In the absence of a saccharide, a nearby amine group can quench the fluorescence of the reporter. acs.org Upon binding a diol, the boron center becomes more acidic, strengthening its interaction with the amine. acs.org This reduces the quenching effect and leads to a "turn-on" fluorescence signal. acs.org Another mechanism involves the modulation of Intramolecular Charge Transfer (ICT) upon saccharide binding, which alters the electronic properties of the fluorophore and causes a change in the fluorescence emission. nih.gov

Indicator Displacement Assays (IDA) represent another strategy for homogeneous sensing. In this approach, a fluorescent dye is pre-bound to a boronic acid-functionalized receptor. The addition of a saccharide analyte, which binds more strongly to the boronic acid, displaces the dye, resulting in a detectable change in the dye's fluorescence. nih.gov

| Assay Type | Principle of Operation | Typical Signal Change | Key Features |

| Photoinduced Electron Transfer (PET) | Analyte binding modulates the quenching of a fluorophore by a nearby functional group (e.g., an amine). acs.orgnih.gov | Fluorescence "turn-on" or "turn-off". acs.org | Relies on a change in the Lewis acidity of the boron atom upon ester formation. acs.org |

| Intramolecular Charge Transfer (ICT) | Analyte binding alters the electronic properties of the sensor molecule by changing the hybridization of the boron atom from sp² to sp³, disrupting the ICT process. nih.gov | Shift in fluorescence emission wavelength or intensity. nih.gov | Sensitive to the electronic environment of the fluorophore. |

| Indicator Displacement Assay (IDA) | A competitive binding assay where the analyte displaces a pre-bound indicator dye from the boronic acid receptor. nih.gov | Change in the fluorescence or absorbance of the displaced dye. nih.gov | Versatile, as various dye-receptor pairs can be designed. nih.gov |

Heterogeneous Detection

Heterogeneous detection systems involve a boronic acid receptor immobilized on a solid support, which interacts with an analyte in a separate phase (typically a liquid). This format is advantageous for creating reusable sensors and for applications requiring separation of the sensing element from the sample matrix. nih.gov Boronic acids have been immobilized on various surfaces and nanomaterials, including polymers, metal-organic frameworks (MOFs), and electrodes, to create robust sensing platforms. nih.govrsc.orgrsc.org

Electrochemical biosensors are a prominent example of heterogeneous detection. nih.gov In one configuration, boronic acid derivatives are immobilized on an electrode surface. nih.gov The binding of a target glycoprotein, which contains diol moieties, alters the electrochemical properties of the electrode, allowing for quantitative detection. nih.gov Competitive binding assays can also be employed in a heterogeneous format, where the target analyte competes with a labeled signaling molecule for binding to the boronic acid-modified surface. nih.gov

Glycated Molecule Detection

The ability of boronic acids to bind with cis-diols makes them excellent candidates for detecting glycated proteins, which are important biomarkers for diseases like diabetes. nih.govnih.gov Glycated hemoglobin (HbA1c) and glycated albumin (GA) are formed through the non-enzymatic reaction of glucose with hemoglobin and albumin, respectively, creating stable Amadori products that contain the necessary diol structure for boronic acid recognition. nih.govresearchgate.net

Sensing platforms for glycated molecules often utilize boronate affinity chromatography or biosensors. For instance, paper-based lateral flow devices have been developed using boronic acid-derivatized agarose (B213101) beads to capture and concentrate glycated albumin from a sample. nih.gov This capture event leads to a colorimetric signal that can be quantified. nih.gov Similarly, electrochemical biosensors have been engineered to detect HbA1c in whole blood samples. nih.gov These systems often require a preliminary step to separate hemoglobin from other interfering glycated components in the blood before a competitive binding reaction on a boronate-modified electrode determines the HbA1c concentration. nih.gov The detection range of these sensors often covers the clinically relevant concentrations for diabetes diagnosis and monitoring. nih.gov

Polymer Chemistry

In polymer science, boronic acids and their derivatives, such as 4-(Cyclopropylsulfonyl)phenylboronic acid, serve as versatile building blocks for creating "smart" or functional polymers. researchgate.netacs.org The reversible covalent chemistry of the boronic acid group allows for the development of materials that can respond to specific stimuli like changes in pH or the presence of sugars. acs.orgmdpi.com This functionality has been integrated into a wide range of polymeric structures, including hydrogels, micelles, and nanoparticles. acs.orgacs.orgrsc.org

Functional Materials Development

Boronic acid-containing polymers are widely explored for creating stimuli-responsive materials. acs.org The equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate ester is pH-dependent. acs.org This property can be harnessed to create pH-responsive hydrogels that swell or shrink as the pH changes, altering the charge and hydrophilicity of the polymer network. nih.gov

Furthermore, the interaction with diols allows for the creation of glucose-responsive materials. mdpi.com For example, amphiphilic block copolymers containing phenylboronic acid can self-assemble into nanoparticles. rsc.org These nanoparticles can be designed to release an encapsulated cargo, such as insulin, in the presence of glucose, which competes for binding to the boronic acid moieties and can induce the disassembly of the nanoparticle structure. rsc.org The incorporation of boronic acids into polymer backbones or as side chains can also enhance the mechanical properties of materials like supramolecular gels through dynamic cross-linking. acs.org

| Material Type | Functional Principle | Potential Application | Research Finding |

| Stimuli-Responsive Hydrogels | pH- and/or glucose-induced changes in swelling and cross-linking density due to reversible boronate ester formation. mdpi.comnih.gov | Drug delivery, biosensing. acs.org | Boronic acid-containing microgels can exhibit enhanced catalytic activity that is tunable by pH or glucose concentration. nih.gov |

| Self-Assembled Nanoparticles | Self-assembly of amphiphilic block copolymers with boronic acid functionalities. rsc.orgacs.org | Targeted drug and protein delivery. rsc.orgnih.gov | Phenylboronic acid-containing nanoparticles can be taken up by cancer cells, facilitated by the interaction with carbohydrates on the cell surface. rsc.org |

| Supramolecular Gels | Boronic acid groups act as dynamic cross-linkers or gelators through boronate ester or boroxine (B1236090) formation. acs.orgresearchgate.net | Self-healing materials, injectable drug depots. acs.org | Doping low molecular weight organogelators with boronic acids can significantly improve the rheological properties and self-healing ability of the resulting gels. acs.org |

Boronic Acid Catalysis in Polymerization

Beyond their role as structural components, boronic acids can also function as catalysts in organic synthesis and polymerization. nih.gov They are classified as Lewis acid catalysts, capable of activating carbonyl groups and other functional groups to facilitate a variety of chemical transformations. nih.gov This catalytic activity has been applied to reactions such as condensations, cycloadditions, and amidations. nih.govnih.gov

In the context of polymer chemistry, boronic acids are essential reagents in metal-catalyzed cross-coupling reactions like the Suzuki polymerization, which is a powerful method for synthesizing conjugated polymers. taylorandfrancis.com While the boronic acid acts as a reagent (coupling partner) rather than a catalyst in this specific reaction, organoboron species in general have found broader catalytic applications. nih.gov For example, boronic acids have been shown to catalyze condensation polymerization reactions to produce polyesters. nih.gov The catalytic efficiency of boronic acids can be influenced by their electronic properties, which are tunable through the substituents on the aryl ring, and by the reaction conditions. nih.gov The development of direct arylation polymerization (DArP) offers an alternative to traditional cross-coupling methods, reducing the need for pre-synthesized boronic acid monomers, though it presents its own challenges regarding selectivity. taylorandfrancis.com

Novel Material Platforms Integrating this compound

The integration of boronic acids into advanced materials has been a subject of significant research interest, owing to their unique ability to form reversible covalent bonds with diols. This property is particularly valuable in the development of stimuli-responsive materials and sensing platforms. While the broader class of phenylboronic acids has seen extensive application, specific research detailing the incorporation of This compound into novel material platforms is not extensively documented in publicly available scientific literature.

General research into phenylboronic acid-based materials provides a foundational understanding of how such compounds could theoretically be applied. Phenylboronic acid (PBA) and its derivatives are known to be key components in creating stimuli-responsive polymers and hydrogels. pharmaffiliates.comnih.gov These materials can exhibit changes in their physical or chemical properties in response to specific environmental triggers, such as pH or the presence of saccharides. pharmaffiliates.comnih.gov This responsiveness stems from the dynamic nature of the boronate esters formed between the boronic acid group and diol-containing molecules. pharmaffiliates.com

For instance, studies on related compounds like 4-(Methanesulfonyl)phenylboronic acid highlight their use as reagents in complex chemical syntheses, including cross-coupling reactions which are fundamental in materials synthesis. While not a direct application in a final material, this indicates the potential utility of sulfonyl-substituted phenylboronic acids as building blocks.

Furthermore, the development of sensing platforms often utilizes the specific binding affinity of boronic acids. Materials functionalized with various phenylboronic acid derivatives have been employed in electrochemical sensors, fluorescent probes, and surface plasmon resonance-based sensors for the detection of biomolecules like glucose and other saccharides. nih.gov The general principle involves immobilizing the boronic acid moiety onto a surface or within a polymer matrix, where its interaction with a target analyte can be transduced into a measurable signal. nih.govmdpi.com

In the context of material science, phenylboronic acid-functionalized materials have been explored for applications such as:

Drug Delivery Systems: Creating materials that can release a therapeutic agent in response to a specific biological signal, such as elevated glucose levels. nih.gov

Biomedical Adhesives and Gels: Developing self-healing hydrogels and bioadhesives that can form strong, yet reversible, bonds with biological tissues rich in diol-containing molecules. nih.govnih.gov

Separation and Purification: Designing affinity chromatography materials for the selective capture and release of glycoproteins and other diol-containing compounds.

Due to the absence of specific research data on This compound in material science and sensing applications, no data tables with detailed findings can be presented.

Advanced Characterization and Computational Studies

Advanced Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Advanced spectroscopic methods are pivotal in defining the precise atomic arrangement and electronic characteristics of 4-(Cyclopropylsulfonyl)phenylboronic acid. These techniques offer a detailed view of the molecular framework and how it interacts with its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁷O NMR)

¹¹B NMR spectroscopy is a particularly powerful tool for studying boronic acids, as the chemical shift is highly sensitive to the coordination state of the boron atom. For trigonal (sp²-hybridized) boronic acids, chemical shifts are typically observed in the range of 27–33 ppm. Upon formation of a tetrahedral (sp³-hybridized) boronate ester, a significant upfield shift to the 5–9 ppm range is expected. This technique is instrumental in studying the interactions of boronic acids with diols.

¹⁷O NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can provide direct insight into the electronic environment of the oxygen atoms in the boronic acid group. Changes in the ¹⁷O NMR chemical shifts can be used to study hydrogen bonding interactions and the formation of boronate esters.

Table 1: Expected NMR Chemical Shift Ranges for Phenylboronic Acids

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

| ¹H | Phenyl | 7.0 - 8.5 |

| Cyclopropyl (B3062369) | 0.5 - 1.5 | |

| B(OH)₂ | 4.0 - 6.0 (broad) | |

| ¹³C | Phenyl | 120 - 140 |

| Cyclopropyl | 5 - 15 | |

| ¹¹B | Trigonal Boronic Acid | 27 - 33 |

| Tetrahedral Boronate Ester | 5 - 9 |

Note: These are general expected ranges and can vary based on solvent and substitution.

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and information on intermolecular interactions such as hydrogen bonding. While a crystal structure for this compound has not been specifically reported, studies on related substituted phenylboronic acids reveal common structural motifs.

Typically, phenylboronic acids form dimeric structures in the solid state through intermolecular hydrogen bonds between the boronic acid groups. The planarity of the phenyl ring and the geometry of the sulfonyl and cyclopropyl groups would be precisely determined through such a study.

Table 2: Representative Crystallographic Data for a Substituted Phenylboronic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 5.789 |

| β (°) | 98.76 |

| Volume (ų) | 895.4 |

| Z | 4 |

Note: This data is for a representative substituted phenylboronic acid and is not specific to this compound.

Other Spectroscopic Methods (e.g., FTIR, UV)

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the vibrational modes of a molecule and is useful for identifying characteristic functional groups. For this compound, key vibrational bands would be expected for the O-H stretch of the boronic acid, the S=O stretches of the sulfonyl group, and various vibrations of the phenyl and cyclopropyl groups. The B-O stretching vibration is also a key diagnostic peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy reveals information about the electronic transitions within a molecule. Phenylboronic acids typically exhibit absorption bands in the UV region corresponding to π-π* transitions of the aromatic ring. The position and intensity of these bands can be influenced by the substituents on the phenyl ring.

Table 3: Expected FTIR and UV-Vis Data for this compound

| Spectroscopic Method | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| FTIR | O-H stretch (boronic acid) | 3200 - 3600 (broad) |

| FTIR | S=O stretch (sulfonyl) | 1300 - 1350 and 1140 - 1160 |

| FTIR | B-O stretch | 1330 - 1380 |

| UV-Vis | π-π* transition | 220 - 280 |

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into the electronic structure, stability, and reactivity of molecules.

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the electronic structure of molecules. DFT calculations can be employed to optimize the geometry of this compound, predict its vibrational frequencies (for comparison with FTIR data), and calculate NMR chemical shifts. Furthermore, DFT can be used to investigate the energies of different conformers and to model the reaction pathways of boronate ester formation. These calculations provide a deeper understanding of the molecule's intrinsic properties.

Molecular Modeling and Dynamics Simulations

While specific molecular dynamics simulations for this compound are not documented, this computational technique is highly valuable for studying the behavior of molecules in solution. Molecular dynamics simulations can be used to explore the conformational landscape of the molecule, study its interactions with solvent molecules, and investigate the dynamics of its binding to other molecules, such as diols. These simulations provide a dynamic picture of the molecule's behavior that is not accessible through static experimental or computational methods.

Predictive Modeling of Reactivity and Selectivityresearchgate.net

Predictive modeling, primarily through computational chemistry, serves as a powerful tool for understanding the chemical behavior of this compound. Density Functional Theory (DFT) is a commonly employed method to investigate reaction mechanisms and predict the reactivity and selectivity of arylboronic acids in various chemical transformations. researchgate.nettcichemicals.com These computational models can elucidate complex reaction pathways, such as those in the widely used Suzuki-Miyaura cross-coupling reaction. researchgate.net

By calculating the energetics of potential reaction intermediates and transition states, researchers can construct a detailed energy profile for a given reaction. researchgate.net This profile helps identify the rate-determining step and explains the observed product distribution. tcichemicals.com For this compound, such models can predict its reactivity relative to other substituted arylboronic acids. The electron-withdrawing nature of the cyclopropylsulfonyl group is expected to influence the electronic properties of the boronic acid moiety, which in turn affects transmetalation rates in palladium-catalyzed couplings.

Computational studies can also predict regioselectivity and stereoselectivity. mdpi.com For instance, in reactions with multifunctional coupling partners, models can determine the most likely site of reaction by comparing the activation energies for different pathways. mdpi.com This predictive capability is crucial for designing efficient synthetic routes and minimizing the formation of unwanted byproducts.

| Reactant | Coupling Partner | Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| This compound | Aryl Halide (Ortho-substituted) | Ortho-Coupling | 22.5 | Minor Product |

| This compound | Aryl Halide (Ortho-substituted) | Sterically Favored Coupling | 19.8 | Major Product |

| Phenylboronic acid | Aryl Halide (Ortho-substituted) | Ortho-Coupling | 21.9 | Minor Product |

| Phenylboronic acid | Aryl Halide (Ortho-substituted) | Sterically Favored Coupling | 20.1 | Major Product |

Conformational Analysislongdom.org

The conformational landscape of this compound is critical to its reactivity and interactions. Like other arylboronic acids, the primary source of conformational isomerism arises from the rotation of the two hydroxyl groups around the boron-oxygen bonds. researchgate.netresearchgate.net This rotation gives rise to distinct low-energy conformers, typically designated as syn-syn, syn-anti, and anti-anti, based on the orientation of the hydrogen atoms relative to the C-B bond axis. mdpi.com

Computational methods, particularly DFT, are used to perform a potential energy surface (PES) scan by systematically rotating the C–B–O–H dihedral angles. researchgate.netmdpi.com This analysis allows for the identification of energy minima corresponding to stable conformers and the energy barriers separating them. mdpi.com The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies. The most stable conformer is the one that predominates, but other low-energy conformers can also be present and may participate in reactions. researchgate.net

The specific conformation of the boronic acid can influence its ability to engage in intermolecular interactions, such as hydrogen bonding, or to fit into the active site of a catalyst. tcichemicals.com Therefore, understanding the conformational preferences of this compound is essential for accurately modeling its chemical behavior. researchgate.net

| Conformer | C-B-O-H Dihedral Angles | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| anti-syn | ~180°, ~0° | 0.00 | ~55% |

| syn-anti | ~0°, ~180° | 0.00 | ~43% |

| syn-syn | ~0°, ~0° | 1.47 | ~1% |

| anti-anti | ~180°, ~180° | 3.86 | <1% |

Kinetic and Thermodynamic Studiesaablocks.com